molecular formula C13H20O4S B5218516 Methyl 2-(2-ethylsulfanylpropyl)-4,6-dioxocyclohexane-1-carboxylate

Methyl 2-(2-ethylsulfanylpropyl)-4,6-dioxocyclohexane-1-carboxylate

Cat. No.: B5218516
M. Wt: 272.36 g/mol
InChI Key: CVZKLPQJZINCBZ-UHFFFAOYSA-N
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Description

Methyl 2-(2-ethylsulfanylpropyl)-4,6-dioxocyclohexane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclohexane ring, ester functional group, and an ethylsulfanyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-ethylsulfanylpropyl)-4,6-dioxocyclohexane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclohexane-1,3-dione derivative with an ethylsulfanylpropyl halide under basic conditions. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-purity reagents, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-ethylsulfanylpropyl)-4,6-dioxocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the cyclohexane ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, acid catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, alternative esters.

Scientific Research Applications

Methyl 2-(2-ethylsulfanylpropyl)-4,6-dioxocyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-ethylsulfanylpropyl)-4,6-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol groups in proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The cyclohexane ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Sethoxydim: A postemergent herbicide with a similar cyclohexane-1,3-dione structure.

    Metribuzin: A triazinone herbicide with a similar sulfur-containing side chain.

Uniqueness

Methyl 2-(2-ethylsulfanylpropyl)-4,6-dioxocyclohexane-1-carboxylate is unique due to its combination of functional groups and structural features

Properties

IUPAC Name

methyl 2-(2-ethylsulfanylpropyl)-4,6-dioxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4S/c1-4-18-8(2)5-9-6-10(14)7-11(15)12(9)13(16)17-3/h8-9,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZKLPQJZINCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C)CC1CC(=O)CC(=O)C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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